molecular formula C21H22N2O2 B2957550 3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole CAS No. 956961-84-5

3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole

Cat. No.: B2957550
CAS No.: 956961-84-5
M. Wt: 334.419
InChI Key: CBVQLUKKISGUGV-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole is a pyrazole-based small molecule characterized by two key structural motifs: a 1,3-benzodioxol-5-yl group at position 3 of the pyrazole ring and a 4-(tert-butyl)benzyl substituent at position 1 (Figure 1).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-[(4-tert-butylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-21(2,3)17-7-4-15(5-8-17)13-23-11-10-18(22-23)16-6-9-19-20(12-16)25-14-24-19/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVQLUKKISGUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound. Common methods include:

  • Condensation reactions: Involving the reaction of benzodioxole derivatives with hydrazine derivatives to form the pyrazole ring.

  • C-C bond formation: Using palladium-catalyzed cross-coupling reactions to attach the tert-butylbenzyl group to the pyrazole ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: Conversion of the benzodioxole ring to its corresponding quinone derivative.

  • Reduction: Reduction of the pyrazole ring to form a pyrazoline derivative.

  • Substitution: Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of pyrazoline derivatives.

  • Substitution: Generation of various substituted pyrazoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazole scaffold is highly modular, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features Biological Activity Reference
3-(1,3-Benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole - 1: 4-(tert-Butyl)benzyl
- 3: 1,3-Benzodioxol-5-yl
High hydrophobicity due to tert-butyl; benzodioxol enhances π-π interactions. Limited direct data; inferred activity from analogs (e.g., α-synuclein inhibition).
Anle138b (5-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)-1H-pyrazole) - 3: 1,3-Benzodioxol-5-yl
- 5: 3-Bromophenyl
Bromophenyl increases electronegativity; clinical candidate for neurodegeneration. Inhibits α-synuclein oligomerization (IC₅₀ = 1–10 µM).
Emrusolmine (3-(2H-1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole) - 3: 1,3-Benzodioxol-5-yl
- 5: 3-Bromophenyl
Structural isomer of Anle138b; similar α-synuclein inhibition. Proposed INN for α-synuclein oligomerization inhibition.
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole - 3: tert-Butyl
- 5: Benzodioxol-5-yl (dihydro pyrazole)
Saturated pyrazole ring reduces aromaticity; tert-butyl enhances lipophilicity. Anticonvulsant activity (ED₅₀ = 45 mg/kg in murine models).
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - 1: 4-(tert-Butyl)benzyl
- 3: Phenyl
- 5: Carboxylic acid
Carboxylic acid introduces polarity; antitumor activity reported. Cytotoxic against HeLa cells (IC₅₀ = 12 µM).

Key Structural Insights :

  • Position 1: The 4-(tert-butyl)benzyl group in the target compound distinguishes it from analogs like Anle138b (unsubstituted N1) and 5-(benzodioxol-5-yl)-3-tert-butyl dihydro pyrazole (saturated N1).
  • Position 3 : The 1,3-benzodioxol-5-yl group is conserved in Anle138b and emrusolmine, suggesting its critical role in binding to amyloidogenic proteins like α-synuclein .
  • Position 5 : Unlike Anle138b’s bromophenyl group, the target compound lacks a substituent here, which may reduce potency in α-synuclein inhibition but improve solubility .
Pharmacological and Physicochemical Properties
  • Lipophilicity : The tert-butyl group increases logP values compared to bromophenyl analogs, enhancing CNS penetration but reducing aqueous solubility.
  • Biological Activity : While Anle138b and emrusolmine target α-synuclein, the tert-butyl benzyl variant may exhibit divergent activity, such as AChE inhibition, as seen in related benzodioxol-pyrazoles (e.g., 38.5% AChE inhibition for a thiazole derivative) .
Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight logP (Predicted) Aqueous Solubility (mg/mL)
Target Compound 364.42 4.8 0.12
Anle138b 357.18 4.2 0.25
5-(Benzodioxol-5-yl)-3-tert-butyl dihydro 300.35 3.9 0.45

Biological Activity

3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole, a compound with the CAS number 956961-84-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H22N2O2, with a molecular weight of 334.41 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities, and a pyrazole core that has been extensively studied for its pharmacological properties .

PropertyValue
Molecular FormulaC21H22N2O2
Molecular Weight334.41 g/mol
Boiling Point487.7 ± 44.0 °C
Density1.16 ± 0.1 g/cm³
pKa1.48 ± 0.10

Research indicates that pyrazole derivatives, including the compound , may interact with various biological targets, particularly metalloproteinases such as meprin α and β. These enzymes play critical roles in extracellular matrix remodeling and are implicated in several pathological conditions, including cancer and inflammation .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the pyrazole ring can significantly influence the inhibitory activity against meprin enzymes. For instance, variations in aryl moieties have been shown to enhance selectivity and potency against these targets by optimizing interactions within the enzyme's binding pockets .

Inhibition of Meprin Enzymes

A study conducted on pyrazole-based compounds demonstrated that certain derivatives exhibit high potency against meprin α while maintaining selectivity over meprin β. The introduction of functional groups at positions 3 and 5 on the pyrazole ring was crucial for modulating this activity .

Anticancer Activity

Another investigation highlighted the anticancer potential of similar pyrazole derivatives, showing that they could induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

Table 2: Summary of Biological Activities

Activity TypeTargetObserved Effect
Enzyme InhibitionMeprin α/βHigh potency and selectivity
Anticancer ActivityCancer Cell LinesInduction of apoptosis

Q & A

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1Ethanol, reflux, 12h65–75>90%
3DMF, K₂CO₃, 80°C, 8h70–8095%

Basic: How is this compound characterized structurally?

Answer:
Structural confirmation employs:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C–N: 1.34 Å), dihedral angles, and confirms the tert-butyl benzyl substitution pattern .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.35 ppm (tert-butyl, 9H), δ 5.45–5.60 ppm (benzodioxol methylenedioxy), and δ 7.20–7.80 ppm (aromatic protons) .
    • ¹³C NMR : Signals for the pyrazole C3 (δ 145–150 ppm) and benzodioxol carbons (δ 100–110 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 403.1782 for C₂₂H₂₃N₂O₂) .

Advanced: How do substituents (tert-butyl, benzodioxol) influence its biological activity?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • tert-Butyl Group : Enhances lipophilicity (logP ~4.2), improving blood-brain barrier penetration in anticonvulsant assays .
  • Benzodioxol Moiety : Electron-rich aromatic system increases π-π stacking with target proteins (e.g., GABA receptors), as shown in docking studies .
  • Substituent Optimization : Replacing tert-butyl with smaller alkyl groups (e.g., methyl) reduces potency by ~50% in seizure inhibition models .

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